molecular formula C8H9ClN2O3S B14808395 2-Chloro-5-cyclopropoxypyridine-3-sulfonamide

2-Chloro-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14808395
M. Wt: 248.69 g/mol
InChI Key: GOVQEGHEOJZHSU-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a chloro group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxypyridine-3-sulfonamide
  • 2-Chloro-5-trifluoromethylpyridine-3-sulfonamide

Uniqueness

2-Chloro-5-cyclopropoxypyridine-3-sulfonamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H9ClN2O3S/c9-8-7(15(10,12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

GOVQEGHEOJZHSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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